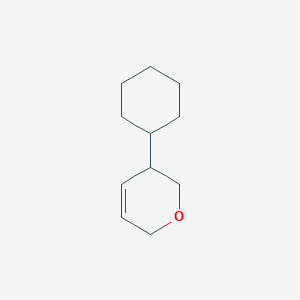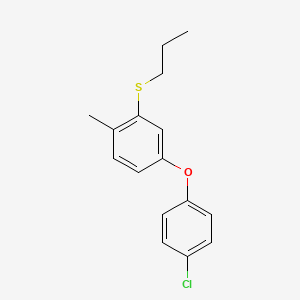
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with a suitable base, such as potassium hydroxide, to form the phenoxy ion. This ion then reacts with a chlorinated benzene derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the methyl and propylsulfanyl groups.
4-Chlorodiphenyl ether: Similar structure but lacks the methyl and propylsulfanyl groups.
Uniqueness
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene is unique due to the presence of both the methyl and propylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
61166-63-0 |
|---|---|
Formule moléculaire |
C16H17ClOS |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)-1-methyl-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-3-10-19-16-11-15(7-4-12(16)2)18-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
Clé InChI |
RSVLVMPJPAPNST-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


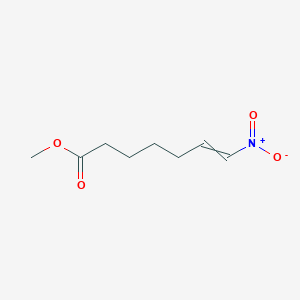

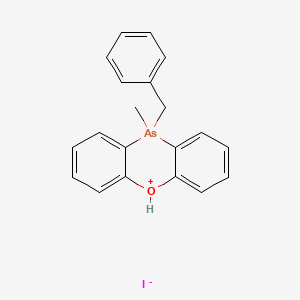

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
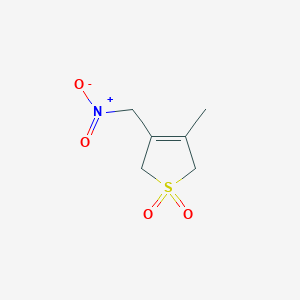
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
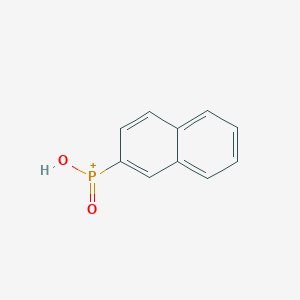
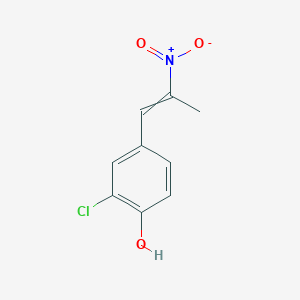
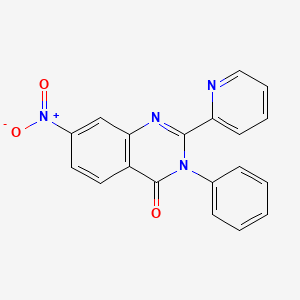
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
